27-Hydroxycholesterol

Overview

Description

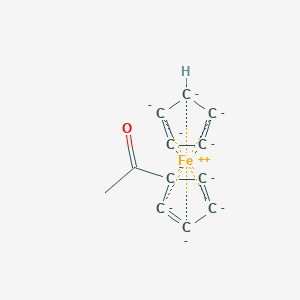

27-Hydroxycholesterol (27-HC) is an endogenous oxysterol with multiple biological functions, including activity as a selective estrogen receptor modulator (SERM) and as an agonist of the liver X receptor (LXR) . It is a metabolite of cholesterol that is produced by the enzyme CYP27A1 .

Synthesis Analysis

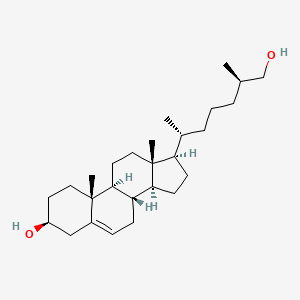

27-Hydroxycholesterol is synthesized from cholesterol by the action of sterol 27-hydroxylase in the liver . It is an abundant oxysterol in circulation .Molecular Structure Analysis

The molecular formula of 27-Hydroxycholesterol is C27H46O2 . The IUPAC name is Cholest-5-ene-3β,27-diol .Chemical Reactions Analysis

27-Hydroxycholesterol has been found to induce a more agonist-like receptor conformation . It has also been shown to alter DNA methylation in breast cancer cells .Physical And Chemical Properties Analysis

27-Hydroxycholesterol has a molar mass of 402.663 g·mol−1 . The melting point is between 172-174 °C .Scientific Research Applications

Regulation in Lipid Homeostasis

27-Hydroxycholesterol (27-HC) has significant roles in lipid regulation. It inhibits Sterol Regulatory Element‐Binding Protein 1 activation, impacting hepatic lipid accumulation in mice. This suggests its potential in managing conditions like hepatic steatosis (Li et al., 2018).

Breast Cancer Research

Several studies highlight the impact of 27-HC in breast cancer. It acts as an endogenous selective estrogen receptor modulator (SERM), influencing breast cancer risk and progression. Some findings indicate that higher levels of circulating 27-HC are associated with a lower risk of breast cancer in postmenopausal women (Lu et al., 2018). Another study shows that 27-HC increases Myc protein stability in breast cancer cells, contributing to cancer proliferation (Ma et al., 2016).

Role in Breast Cancer Stem Cells

27-HC has been identified as a key factor in the tumorigenicity of breast cancer stem cells. It promotes epithelial-mesenchymal transition (EMT), maintenance, and self-renewal of these cells, thus facilitating tumor initiation (Luo et al., 2022).

Impact on Cognitive Function

27-HC also has implications in neurology, particularly in cognitive functions. A study found that reducing 27-HC levels during intervention improved cognition, particularly memory, in older individuals at risk of dementia (Sandebring-Matton et al., 2021).

Influence in Lung Adenocarcinoma

In the context of lung adenocarcinoma, 27-HC has been found to enhance osteoclastogenesis in the tumor microenvironment, possibly influencing bone metastasis, a major mortality factor in lung adenocarcinoma (Zhang et al., 2018).

Epigenetic Regulation in Breast Cancer

27-HC alters DNA methylation in breast cancer, suggesting its role in the development of resistant cancer cells through epigenetic changes (Vini et al., 2022).

COPD and Tissue Fibrosis

It has been observed that 27-HC production is enhanced in patients with Chronic Obstructive Pulmonary Disease (COPD), potentially playing a rolein the disease's pathogenesis and tissue fibrosis (Kikuchi et al., 2012).

Breast Cancer and Cholesterol Metabolism

27-HC, as a metabolite of cholesterol, has been linked to breast cancer, stimulating tumor growth via the estrogen receptor. This underscores the importance of cholesterol metabolism in breast cancer development (Javitt, 2015).

Selective Estrogen Receptor Modulation

27-HC has been identified as a selective estrogen receptor modulator, exhibiting both agonistic and antagonistic effects on estrogen receptor activity in various tissues. This has significant implications for understanding its role in hormone-related cancers (Asghari et al., 2019).

Anti-inflammatory Potential

27-HC has been shown to induce inflammatory responses, which can be attenuated by drugs like diclofenac. This suggests its potential role in inflammation-related diseases and conditions (Kim et al., 2016).

Influence in Breast Cancer Clinical Response

The role of systemic 27-HC and intratumoral CYP27A1 expression in breast cancer, particularly in relation to statin treatment, has been studied. This provides insights into the potential therapeutic use of statins in breast cancer (Kimbung et al., 2017).

Impact on Lung Cancer Proliferation

27-HC has been found to promote lung cancer cell proliferation through estrogen receptor β (ERβ)-dependent pathways. This highlights its role in lung cancer progression and potential therapeutic targets (Hiramitsu et al., 2018).

Lifestyle and Dietary Influences on 27-HC

Investigations into how lifestyle, dietary, reproductive, and anthropometric factors influence circulating 27-HC levels provide valuable insights into its role in chronic disease pathways (Cornet et al., 2020).

Impact on Bone Health

27-HC has been identified as having a negative influence on bone homeostasis, potentially impacting conditions like osteoporosis (Greenhill, 2010).

Hypercholesterolemia and Compensatory Mechanisms

Increased production of 27-HC in hypercholesterolemia suggests its role as a compensatory mechanismin managing larger cholesterol pools, pointing towards potential new approaches for hypercholesterolemia management and atherosclerosis prevention (Bertolotti et al., 2012).

Role in Neurodegenerative Diseases

27-HC has been implicated in neurodegenerative diseases by inducing cytotoxicity and cholesterol metabolism disorder. It contributes to lysosomal membrane permeabilization-mediated pyroptosis in neurons, highlighting its significance in the pathogenesis of neurodegenerative conditions (Chen et al., 2019).

Promotion of Thyroid Carcinoma Aggressiveness

Research indicates that cholesterol and 27-HC can promote the aggressive behavior of thyroid carcinoma. Targeting cholesterol metabolism emerges as a novel therapeutic strategy for poor-prognosis thyroid tumors (Revilla et al., 2019).

Safety And Hazards

Future Directions

Recent studies have suggested that 27-Hydroxycholesterol might be the missing link in the obesity and cancer chain . It has been found to induce aberrant DNA methylation changes on the promoters of a subset of genes through modulation of ERα and DNMT3B complexes . This may dictate drug responses and breast cancer development .

properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18-,19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHRJWMENCALJY-YSQMORBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864941 | |

| Record name | (25R)-26-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 27-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002103 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

27-Hydroxycholesterol | |

CAS RN |

20380-11-4 | |

| Record name | (25R)-26-Hydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20380-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 27-Hydroxycholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020380114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (25R)-26-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHOLEST-5-ENE-3.BETA.,26-DIOL, (25R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T2NA6P5SQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 27-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002103 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (1S,17R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1663951.png)